molecular formula C14H25N B1276023 1-(adamantan-1-yl)butan-2-amine

1-(adamantan-1-yl)butan-2-amine

Cat. No.: B1276023
M. Wt: 207.35 g/mol
InChI Key: HUCUZLRORHFRHN-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)butan-2-amine is a synthetic organic compound featuring an adamantane moiety coupled with a butylamine chain, yielding a molecular formula of C 14 H 25 N and a molecular weight of 207.36 g/mol . This structural combination is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of novel central nervous system (CNS) active agents. The rigid, lipophilic adamantane group may influence the molecule's ability to cross the blood-brain barrier and interact with neurological targets, while the amine group provides a site for potential interaction with various neurotransmitter systems. Researchers value this compound as a key intermediate or reference standard in the design and synthesis of new therapeutic agents, especially those targeting neurological pathways. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use . Note on Identification: This compound is listed with conflicting CAS Registry Numbers in different chemical databases (779989-20-7 and 76308-52-6 ). Researchers are advised to use multiple identifiers for verification.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

1-(1-adamantyl)butan-2-amine

InChI

InChI=1S/C14H25N/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-9,15H2,1H3

InChI Key

HUCUZLRORHFRHN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(adamantan-1-yl)butan-2-amine typically involves:

  • Functionalization of adamantane derivatives (e.g., adamantan-1-ol or adamantan-1-yl halides)
  • Introduction of the butan-2-amine side chain via nucleophilic substitution, reductive amination, or epoxide ring opening
  • Use of protecting groups and catalytic hydrogenation steps for amine liberation and purification

The adamantane core's steric bulk and lipophilicity require careful optimization of reaction conditions to achieve high yields and selectivity.

Epoxide Ring Opening Approach

One prominent method involves the preparation of an epoxide intermediate followed by nucleophilic ring opening with amines:

  • Starting from an adamantane-derived epoxide (e.g., epoxide 10 ), reaction with isobutylamine in dimethylformamide (DMF) at 60 °C for 15 hours yields the desired amine intermediate (11a ) in 98% yield.
  • Variations include ring opening with benzylamine or aniline under similar or slightly modified conditions, producing corresponding amine derivatives with yields ranging from 84% to 92%.
  • Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in aqueous sodium bicarbonate yields azidosulfonamide intermediates (12a–d ).
  • Catalytic hydrogenation over palladium on carbon (Pd/C) under a hydrogen atmosphere reduces azides to amines (13a–d ) and can also reduce aromatic nitro groups when present.

This method is advantageous for its high yields and the ability to introduce various amine substituents, enabling structural diversity. It has been applied in the synthesis of adamantane-containing hydroxyethylamine sulfonamide isosteres relevant for HIV-1 protease inhibitors.

Reaction of Adamantan-1-ol with Nitriles Catalyzed by Metal Complexes

Another efficient synthetic route involves the direct reaction of adamantan-1-ol with nitriles in the presence of metal catalysts under elevated temperatures:

  • Using copper(II) bromide (CuBr2) as a catalyst, adamantan-1-ol reacts with various nitriles (e.g., acetonitrile, propionitrile, benzonitrile) at 130–150 °C for 6–8 hours in an argon atmosphere.
  • Optimal molar ratios are [CuBr2]:[1-adamantanol]:[nitrile] = 10:100:300.
  • This method yields N-(adamantan-1-yl) amides with high efficiency (yields 83–99%), including N-(adamantan-1-yl)acetamide and N-(adamantan-1-yl)benzamide.
  • Manganese-containing catalysts activated with hydrobromic acid (HBr) have also been employed for similar transformations, achieving 95% conversion of adamantan-1-ol to N-(adamantan-1-yl)acetamide under milder conditions (100–120 °C, 5–6 hours).

While these methods primarily yield amides, they provide a valuable precursor framework that can be further transformed into amines like this compound through reduction or other functional group interconversions.

Peptidomimetic Coupling and Amine Derivatization

In the context of peptidomimetic synthesis, adamantane-containing amines are incorporated via coupling reactions:

  • Protected amino acid derivatives and amines such as (S)-2-amino-3-methylbutanamide serve as starting materials.
  • Coupling agents facilitate the formation of intermediates that are subsequently deprotected and reacted with adamantane derivatives.
  • Hydrogenation steps remove protecting groups and yield the target amine compounds.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Notes
Epoxide ring opening Adamantane epoxide + amines DMF, 60 °C, 15 h 84–98 High regioselectivity; versatile amines
Adamantan-1-ol + nitriles Adamantan-1-ol + nitriles CuBr2, 130–150 °C, 6–8 h, Ar 83–99 Direct amide formation; scalable
Adamantan-1-ol + nitriles Adamantan-1-ol + nitriles Mn catalysts + HBr, 100–120 °C ~95 Mild conditions; selective amide
Peptidomimetic coupling Protected amino acids + amines Coupling agents, H2 hydrogenation Variable Complex molecule synthesis; selective

Research Findings and Analysis

  • The epoxide ring opening method provides a direct and high-yielding route to this compound derivatives, allowing for structural diversity by varying the amine nucleophile.
  • Metal-catalyzed reactions of adamantan-1-ol with nitriles primarily yield amides but offer an efficient pathway to adamantane-functionalized intermediates that can be converted to amines.
  • The steric bulk of the adamantane group influences reaction conditions, requiring elevated temperatures and specific catalysts to achieve optimal conversion.
  • Catalytic hydrogenation is a crucial step for deprotection and azide reduction, ensuring the formation of the free amine without compromising the adamantane structure.
  • The choice of solvent (e.g., DMF, acetonitrile), temperature, and catalyst loading critically affects yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(adamantan-1-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce adamantane ketones or alcohols, while reduction can yield various amine derivatives .

Scientific Research Applications

1-(adamantan-1-yl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(adamantan-1-yl)butan-2-amine exerts its effects involves interactions with various molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of viral replication or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Uniqueness: 1-(adamantan-1-yl)butan-2-amine is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the functional versatility of the butan-2-amine chain. This makes it a valuable compound for various research and industrial applications .

Q & A

Q. What synthetic routes are recommended for preparing 1-(adamantan-1-yl)butan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing adamantane to introduce the amine moiety. Key steps include:

  • Bromination: Adamantane is brominated to form 1-bromoadamantane ().
  • Grignard Reaction: Reacting 1-bromoadamantane with magnesium in anhydrous ether generates a Grignard reagent, which is then added to a suitable aldehyde or ketone (e.g., 2-bromo-1-phenylpropan-1-one) to form the amine backbone ().
  • Reductive Amination: An alternative route involves reacting adamantan-1-one with butan-2-amine using sodium triacetoxyborohydride as a reducing agent under mild conditions ().
    Optimization Tips: Control reaction temperature (0–25°C), use dry solvents, and monitor progress via TLC or GC-MS. Purification via column chromatography with silica gel is recommended to isolate the product ().

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to refine crystallographic data and resolve stereochemistry ().
  • NMR Spectroscopy: ¹H and ¹³C NMR can identify adamantyl proton environments (e.g., characteristic peaks at δ 1.6–2.1 ppm for adamantane CH₂ groups) and amine protons (δ 1.2–1.5 ppm) ().
  • FTIR: Confirm the presence of NH₂ stretches (~3300 cm⁻¹) and adamantane C-H vibrations (2900–2850 cm⁻¹) ().

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation ().
  • Moisture Control: Use anhydrous solvents and desiccants (e.g., molecular sieves) during storage ().
  • Avoid Freeze-Thaw Cycles: Aliquot the compound to minimize repeated thawing ().

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Prediction: Use molecular docking (e.g., AutoDock Vina) to screen against targets like sterol 14α-demethylase (CYP51), as demonstrated for adamantyl-imidazolo-thiadiazoles ().
  • QSAR Models: Train models on datasets of adamantane derivatives to correlate structural features (e.g., logP, polar surface area) with bioactivity ().
  • MD Simulations: Assess binding stability of the compound with target proteins over nanosecond timescales ().

Q. What techniques are effective for analyzing intermediates in adamantane-amine synthesis?

Methodological Answer:

  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Grignard reagent reactivity) ().
  • LC-MS: Couple liquid chromatography with mass spectrometry to identify transient species (e.g., imine intermediates) ().
  • Isolation via Flash Chromatography: Rapidly separate intermediates using gradient elution ().

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

Methodological Answer:

  • High-Resolution Data Collection: Use synchrotron radiation to obtain sub-Å resolution for adamantane derivatives ().
  • Twinned Crystal Analysis: Apply SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in rigid adamantane structures ().
  • Hirshfeld Surface Analysis: Compare experimental and theoretical electron density maps to validate stereochemical assignments ().

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